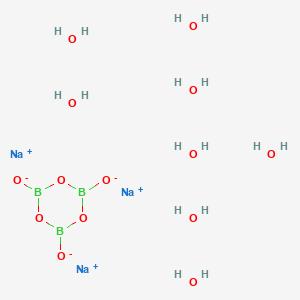
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a boron-oxygen ring with sodium ions and water molecules, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate typically involves the reaction of boric acid with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric Acid+Sodium Hydroxide+Water→Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are collected, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The sodium ions can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride can be used for ion exchange reactions.
Major Products Formed
Oxidation: Boron oxides and water.
Reduction: Boron hydrides and sodium hydroxide.
Substitution: New metal boronates and sodium chloride.
Scientific Research Applications
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate exerts its effects involves the interaction of its boron-oxygen ring with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and ion exchange processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trimethylboroxine
- Methaneboronic anhydride
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is unique due to its sodium content and hydration state, which impart distinct chemical properties compared to other boron-containing compounds. Its stability in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
B3H16Na3O14 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;octahydrate |
InChI |
InChI=1S/B3O6.3Na.8H2O/c4-1-7-2(5)9-3(6)8-1;;;;;;;;;;;/h;;;;8*1H2/q-3;3*+1;;;;;;;; |
InChI Key |
COBUNSYSYADRBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
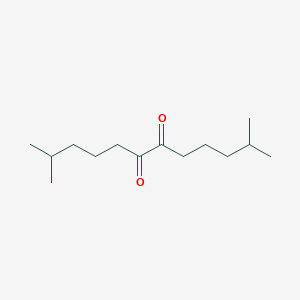
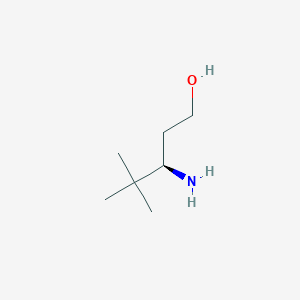
![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
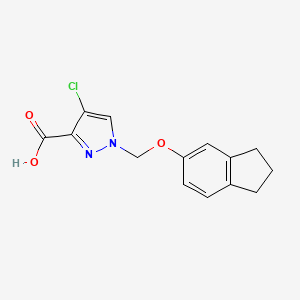
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
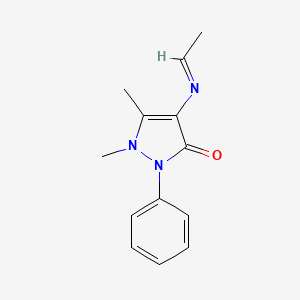
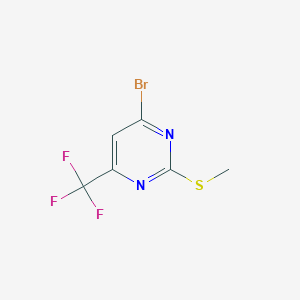
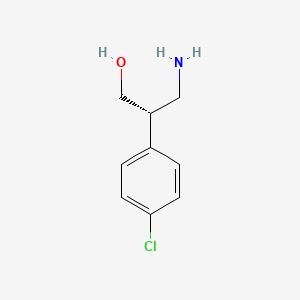

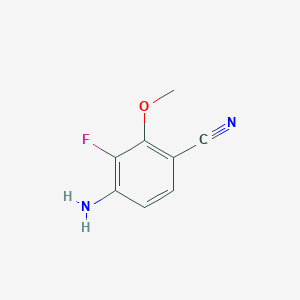
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
